1-Benzyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-Benzyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by a benzyl group attached to the nitrogen atom and an aldehyde group at the third position of the pyrrole ring
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of inhibitors of the c-terminal domain of rna polymerase ii
Mode of Action
It’s known that similar compounds participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . This method is generally high-yielding, operationally friendly, time- and cost-effective .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active structures via multicomponent reactions . These reactions can produce products with diverse functional groups, potentially affecting a variety of biochemical pathways .
Result of Action
Similar compounds have been used as reactants in the preparation of inhibitors of the c-terminal domain of rna polymerase ii , suggesting potential regulatory effects on gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrole with an appropriate oxidizing agent to introduce the aldehyde group at the third position. For instance, the Vilsmeier-Haack reaction, which uses DMF and POCl3, is a widely used method for formylation of pyrroles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the second and fifth positions, due to the electron-donating nature of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 1-Benzyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-Benzyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Benzyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure with an indole ring instead of a pyrrole ring.
1-Benzyl-1H-indole-3-carbaldehyde: Similar structure with an indole ring and a benzyl group.
1H-Pyrrole-2-carbaldehyde: Similar structure with the aldehyde group at the second position.
Properties
IUPAC Name |
1-benzylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVCKSHUSFLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576739 | |
Record name | 1-Benzyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-48-2 | |
Record name | 1-Benzyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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